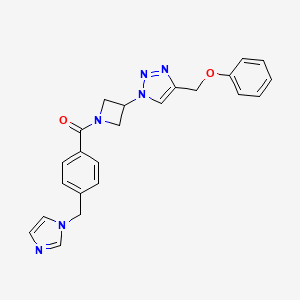

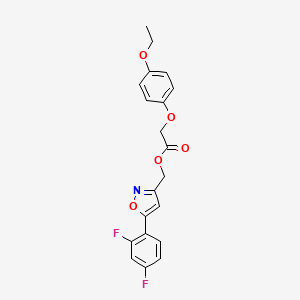

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(4-ethoxyphenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(4-ethoxyphenoxy)acetate” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole ring and the introduction of the difluorophenyl and ethoxyphenoxy groups. Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, a field of research that has benefited from the invention of multiple difluoromethylation reagents .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the isoxazole ring and the difluorophenyl and ethoxyphenoxy groups. The isoxazole ring is known to participate in a variety of chemical reactions .Scientific Research Applications

Crystal Structure Analysis

- Crystal Structure of Azilsartan Methyl Ester Ethyl Acetate Hemisolvate : This study focuses on the crystal structure of a related compound, highlighting its molecular conformations and interactions in the crystal lattice, which is important for understanding the physical and chemical properties of such compounds (Zhengyi Li, R. Liu, Meilan Zhu, Liang Chen, & Xiao-qiang Sun, 2015).

Synthesis and Properties

- Isochroman Derivatives and Their Tendency to Crystallize in Chiral Space Groups : This paper discusses the synthesis and crystallization properties of isochroman derivatives, a class related to the compound , which is relevant for pharmaceutical and material science applications (M. Palusiak, A. Pfitzner, M. Zabel, Sławomir J Grabowski S, J. Epsztajn, & J. Kowalska, 2004).

- Spectral-Luminescent Properties of 2-(2,6-Difluorophenyl)-5-phenyl-[2-acetyl(benzoyl)oxyphenyl]-1,3,4-oxadiazoles : This research explores the spectral-luminescent properties of oxadiazole derivatives, which is pertinent in the development of new materials for optical and electronic applications (I. E. Mikhailov, Yu. M. Artuyshkina, G. A. Dushenko, Yu. V. Revinskii, & V. Minkin, 2018).

Chemical Reactions and Methods

- Condensation Reactions of Various Nucleophiles with 3-Formylchromone (I) : This study investigates condensation reactions involving compounds structurally related to the query, which is significant for the synthesis of novel organic compounds with potential applications in various fields (V. B. Halnor, N. Dalvi, N. Joshi, C. Gill, & B. Karale, 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

properties

IUPAC Name |

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2NO5/c1-2-25-15-4-6-16(7-5-15)26-12-20(24)27-11-14-10-19(28-23-14)17-8-3-13(21)9-18(17)22/h3-10H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGORAQCBJAIRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2427344.png)

![2-amino-6-(hydroxymethyl)-4-(3-methylphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2427347.png)

![3-[3-(Phenylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid](/img/structure/B2427348.png)

![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide](/img/structure/B2427357.png)